

YKL-1-116: A Technical Guide to a Selective Covalent Cdk7 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	YKL-1-116	
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Introduction: **YKL-1-116** is a selective, covalent inhibitor of Cyclin-dependent kinase 7 (Cdk7). [1] Cdk7 is a critical enzyme that plays a dual role in regulating both the cell cycle and gene transcription, making it a significant target in cancer therapy.[2][3][4] **YKL-1-116** was developed as a chemical probe to dissect the specific functions of Cdk7 and as a lead compound for potential anti-cancer therapeutics.[5][6] Unlike broader spectrum inhibitors, **YKL-1-116** offers greater selectivity for Cdk7 over other cyclin-dependent kinases such as Cdk9, Cdk12, and Cdk13.[1][6][7] This guide provides an in-depth overview of its mechanism, quantitative data, experimental protocols, and relevant cellular pathways.

Core Mechanism of Action

Cdk7 is a central regulator of two fundamental cellular processes:

- Cell Cycle Progression: As the catalytic subunit of the Cdk-Activating Kinase (CAK) complex, which also includes Cyclin H and MAT1, Cdk7 activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6.[2][3][8] This activation occurs through T-loop phosphorylation and is essential for driving cells through the various phases of the cell cycle.[3] Inhibition of Cdk7's CAK function leads to cell cycle arrest, typically at the G1/S transition.[5][9]
- Transcription Regulation: Cdk7 is also a component of the general transcription factor TFIIH.
 [3][4] In this role, it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a crucial step for promoter escape and the initiation of transcription.
 [3][8]

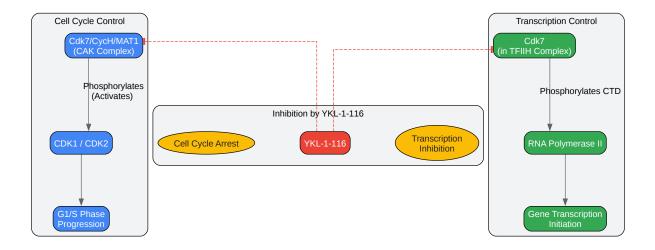




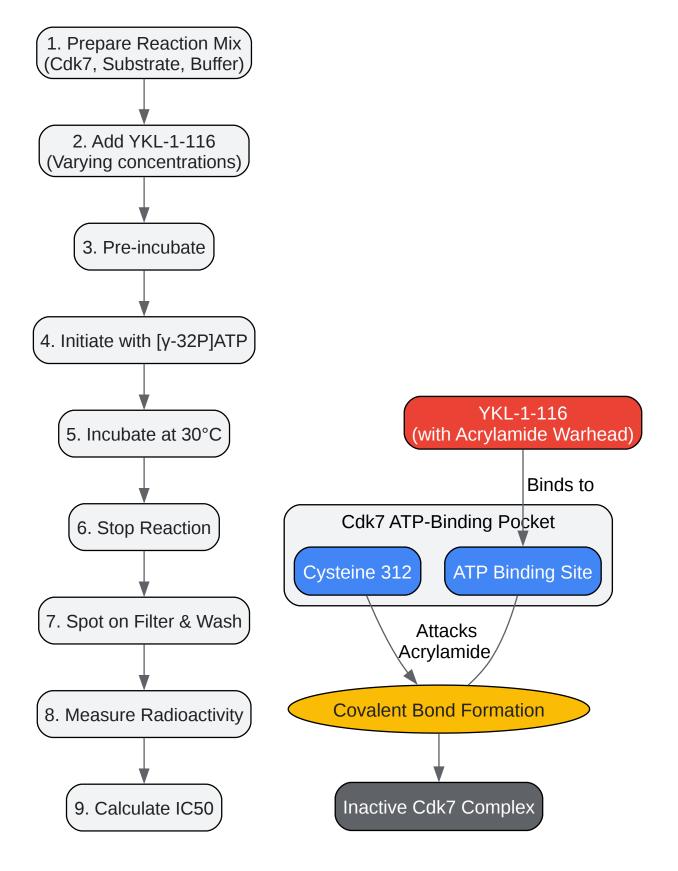


YKL-1-116 is an irreversible inhibitor that forms a covalent bond with a specific cysteine residue (Cys312) located in the ATP-binding pocket of Cdk7.[5][10] This covalent modification permanently inactivates the enzyme, blocking both its cell cycle and transcriptional functions. The development of **YKL-1-116** was inspired by hybridizing the covalent "warhead" from the inhibitor THZ1 with the core structure of a PAK4 inhibitor, PF-3758309, which was known to have off-target Cdk7 activity.[5][6]









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- To cite this document: BenchChem. [YKL-1-116: A Technical Guide to a Selective Covalent Cdk7 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10817727#ykl-1-116-as-a-selective-cdk7-inhibitor]

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